1-Bromo-2,3-difluoro-4-(trifluoromethoxy)benzene

Catalog No.
S845532
CAS No.
1417569-62-0
M.F
C7H2BrF5O
M. Wt
276.99 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Bromo-2,3-difluoro-4-(trifluoromethoxy)benzene

CAS Number

1417569-62-0

Product Name

1-Bromo-2,3-difluoro-4-(trifluoromethoxy)benzene

IUPAC Name

1-bromo-2,3-difluoro-4-(trifluoromethoxy)benzene

Molecular Formula

C7H2BrF5O

Molecular Weight

276.99 g/mol

InChI

InChI=1S/C7H2BrF5O/c8-3-1-2-4(6(10)5(3)9)14-7(11,12)13/h1-2H

InChI Key

STZVSTCFPFXRII-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1OC(F)(F)F)F)F)Br

Canonical SMILES

C1=CC(=C(C(=C1OC(F)(F)F)F)F)Br
  • Organic synthesis: The presence of a bromine atom (Br) makes it a useful intermediate for further functionalization through well-established bromination reactions in organic synthesis. This can be valuable for creating more complex molecules with desired properties ().
  • Medicinal chemistry: The combination of fluorine (F) atoms and the trifluoromethoxy (OCF3) group can influence the biological properties of a molecule. Fluorine substitution can improve metabolic stability and pharmacokinetics of drugs, while the trifluoromethoxy group can enhance binding interactions with target proteins (). However, there's no current research specifically documenting 1-Bromo-2,3-difluoro-4-(trifluoromethoxy)benzene in this context.
  • Material science: Aromatic compounds containing fluorine and bromine can be explored for their potential applications in materials science. The specific properties of 1-Bromo-2,3-difluoro-4-(trifluoromethoxy)benzene would need to be investigated to determine its suitability for specific material applications.

1-Bromo-2,3-difluoro-4-(trifluoromethoxy)benzene has the molecular formula C₇H₂BrF₅O and a molecular weight of approximately 276.99 g/mol . The compound features a bromine atom and multiple fluorine atoms attached to a benzene ring, which contributes to its unique chemical behavior and potential applications in medicinal chemistry and materials science.

, particularly nucleophilic substitutions. It can undergo reactions such as:

  • Bromination: Further functionalization through additional bromination.
  • Nucleophilic Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, making it a versatile intermediate for synthesizing more complex molecules.

Research on the biological activity of 1-bromo-2,3-difluoro-4-(trifluoromethoxy)benzene is limited but suggests potential applications in pharmaceuticals. Compounds with similar structures have been studied for their antimicrobial and anti-inflammatory properties. The fluorinated nature of this compound may enhance its bioactivity and pharmacokinetic properties .

Several methods exist for synthesizing 1-bromo-2,3-difluoro-4-(trifluoromethoxy)benzene:

  • Electrophilic Aromatic Substitution: This method involves the introduction of the bromine and fluorine substituents onto the benzene ring through electrophilic aromatic substitution reactions.
  • Fluorination: Utilizing fluorinating agents to introduce fluorine atoms at specific positions on the aromatic ring.
  • Trifluoromethoxylation: The trifluoromethoxy group can be introduced using trifluoromethoxide reagents under appropriate conditions .

1-Bromo-2,3-difluoro-4-(trifluoromethoxy)benzene is primarily utilized in:

  • Organic Synthesis: As an intermediate for producing more complex organic molecules.
  • Material Science: In the development of fluorinated polymers and materials with unique thermal and chemical resistance properties.
  • Pharmaceutical Development: Potential use in drug design due to its unique electronic properties imparted by the fluorine atoms .

Interaction studies involving 1-bromo-2,3-difluoro-4-(trifluoromethoxy)benzene focus on its reactivity with various nucleophiles and electrophiles. Its ability to undergo nucleophilic substitution makes it a valuable substrate in synthetic organic chemistry. Additionally, studies on its interactions with biological targets could provide insights into its potential therapeutic uses.

Several compounds share structural similarities with 1-bromo-2,3-difluoro-4-(trifluoromethoxy)benzene. Here are some notable examples:

These compounds highlight the uniqueness of 1-bromo-2,3-difluoro-4-(trifluoromethoxy)benzene due to its specific arrangement of halogen and functional groups that influence its chemical behavior and potential applications.

XLogP3

4

Dates

Modify: 2023-08-16

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